molecular formula C16H19N7 B1188327 N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine

Cat. No.: B1188327
M. Wt: 309.37g/mol
InChI Key: RLMCENQUBBKJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a tetrazolo[1,5-b]pyridazine core linked to a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with tetrazolo[1,5-b]pyridazine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (p-TsOH) under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in ethanol or methanol.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylpiperidine moiety with a tetrazolo[1,5-b]pyridazine core makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C16H19N7/c1-2-4-13(5-3-1)12-22-10-8-14(9-11-22)17-15-6-7-16-18-20-21-23(16)19-15/h1-7,14H,8-12H2,(H,17,19)

InChI Key

RLMCENQUBBKJMF-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC2=NN3C(=NN=N3)C=C2)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.